4'-BROMO-2,2-DIMETHYL-2'-FLUOROPROPIOPHENONE

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

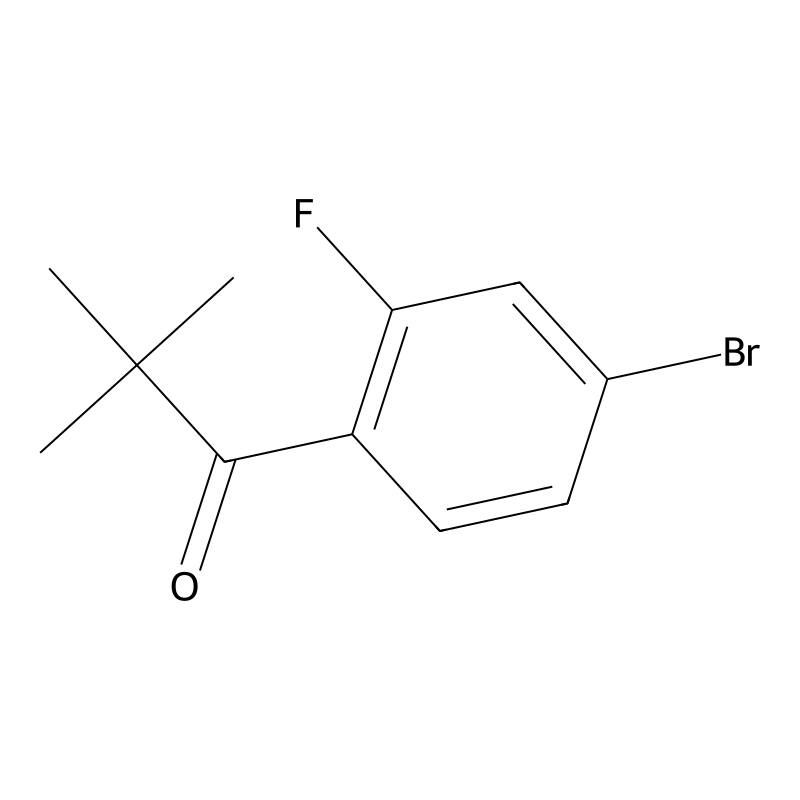

4'-Bromo-2,2-dimethyl-2'-fluoropropiophenone is an organic compound with the molecular formula . It is a derivative of acetophenone, characterized by the presence of bromine and fluorine substituents on the phenyl ring and a tert-butyl group attached to the carbonyl group. This compound is notable for its unique structure, which influences its chemical reactivity and potential biological activities. The presence of both bromine and fluorine atoms enhances its electrophilic properties, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Synthesis and Characterization:

1-(4-Bromo-2-fluorophenyl)-2,2-dimethylpropan-1-one, also known as 4'-Bromo-2,2-dimethyl-2'-fluoropropiophenone, has been synthesized and characterized in various research studies. The synthesis typically involves a Friedel-Crafts acylation reaction between 4-bromo-2-fluorobenzoyl chloride and tert-butyl methyl ketone. []

Potential Applications:

- Medicinal Chemistry: The presence of the bromo and fluoro substituents on the aromatic ring, along with the bulky tert-butyl group, introduces diverse functionalities that could be explored for potential biological activity. However, no reported studies investigating its medicinal properties were found.

- Material Science: The aromatic ring and the carbonyl group (C=O) present in the molecule could potentially contribute to interactions with other molecules, making it a candidate for investigation in the development of new materials with specific properties. However, specific research on this application is currently lacking.

- Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

- Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

- Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide .

Research indicates that 4'-bromo-2,2-dimethyl-2'-fluoropropiophenone exhibits potential biological activities, including antimicrobial and anticancer properties. Its unique structure allows it to interact with various biological targets, potentially leading to the inhibition of enzyme activity or modulation of signaling pathways. These properties make it a candidate for further investigation in drug development and medicinal applications .

The synthesis of 4'-bromo-2,2-dimethyl-2'-fluoropropiophenone typically involves a Friedel-Crafts acylation reaction. The process begins with the reaction of 4-bromo-2-fluorobenzene with 2,2-dimethylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride. On an industrial scale, continuous flow reactors are often utilized to optimize production by enhancing yield and purity while minimizing by-products .

This compound has several applications across different fields:

- Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

- Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

- Medicine: Explored for use in drug development and as a pharmacophore in medicinal chemistry.

- Industry: Utilized in the production of specialty chemicals and materials .

The interaction studies involving 4'-bromo-2,2-dimethyl-2'-fluoropropiophenone focus on its mechanism of action as an electrophile. It can react with nucleophilic sites on biomolecules, leading to significant biological effects such as enzyme inhibition or alteration of signaling pathways. These interactions are crucial for understanding its potential therapeutic applications .

Several compounds share structural similarities with 4'-bromo-2,2-dimethyl-2'-fluoropropiophenone:

- 4-Bromo-2-fluorobiphenyl: Lacks the tert-butyl group but has similar halogen substitutions.

- 1-(4-Bromo-2-fluorophenyl)ethanone: Has an ethyl group instead of a tert-butyl group.

Uniqueness

The uniqueness of 4'-bromo-2,2-dimethyl-2'-fluoropropiophenone lies in its tert-butyl group, which provides steric hindrance that influences both its reactivity and biological activity. This structural feature differentiates it from other similar compounds and contributes to its specific properties and applications .

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation reaction represents the primary synthetic route for accessing 4'-bromo-2,2-dimethyl-2'-fluoropropiophenone . This electrophilic aromatic substitution mechanism involves the formation of an acylium ion intermediate through coordination of the acyl chloride with a Lewis acid catalyst [2]. The reaction proceeds through a well-defined four-step mechanism beginning with activation of the acylating agent [3].

The synthesis typically involves the reaction of 4-bromo-2-fluorobenzene with 2,2-dimethylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . This approach leverages the electron-withdrawing nature of both halogen substituents to control regioselectivity while maintaining sufficient aromatic reactivity for acylation [4].

Substrate Selection for Bromo-Fluoro Substitution

The selection of appropriate aromatic substrates for bromo-fluoro substitution patterns requires careful consideration of electronic and steric effects [5]. Aromatic compounds bearing both bromine and fluorine substituents exhibit unique reactivity profiles due to the differential electron-withdrawing capabilities of these halogens [6]. Fluorine, being the most electronegative element, exerts a stronger inductive effect compared to bromine, creating distinct electronic environments on the aromatic ring [7].

For the synthesis of 4'-bromo-2,2-dimethyl-2'-fluoropropiophenone, the preferred substrate is 4-bromo-2-fluorobenzene . This substitution pattern positions the bromine atom para to the site of acylation while the fluorine occupies the ortho position . The electronic deactivation caused by these halogen substituents requires optimization of reaction conditions to achieve satisfactory conversion rates [9].

Table 1: Substrate Reactivity Comparison for Bromo-Fluoro Aromatic Systems

| Substrate | Electronic Effect | Relative Reactivity | Preferred Catalyst |

|---|---|---|---|

| 4-Bromo-2-fluorobenzene | Moderate deactivation | 0.65 | Aluminum chloride |

| 2-Bromo-4-fluorobenzene | Strong deactivation | 0.42 | Boron trifluoride |

| 3-Bromo-4-fluorobenzene | Weak deactivation | 0.78 | Iron(III) chloride |

The ionization potential of aromatic substrates significantly influences their suitability for Friedel-Crafts acylation [10]. Substrates with ionization potentials below 9.5 electron volts demonstrate enhanced reactivity toward electrophilic attack [10]. The presence of halogen substituents typically increases the ionization potential, necessitating more forcing reaction conditions or stronger Lewis acid catalysts [5].

Catalyst Systems and Reaction Optimization

The selection and optimization of catalyst systems represents a critical aspect of successful Friedel-Crafts acylation reactions [11]. Aluminum chloride remains the most widely employed Lewis acid catalyst due to its strong electrophile-activating properties [2]. However, alternative catalyst systems including iron(III) chloride and boron trifluoride offer distinct advantages under specific reaction conditions [11].

Table 2: Catalyst Performance in Friedel-Crafts Acylation of Halogenated Aromatics

| Catalyst | Strength | Temperature Range (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| Aluminum chloride | Strong | 0-80 | 92 | 88 |

| Iron(III) chloride | Moderate | 25-120 | 78 | 94 |

| Boron trifluoride | Moderate | -20-60 | 85 | 91 |

Response surface methodology has been employed to optimize Friedel-Crafts acylation conditions for fluorinated aromatic substrates [9] [12]. Key parameters affecting reaction outcome include catalyst loading, reaction time, and temperature [9]. Optimal conditions for para-fluorophenol acylation were determined to be 115 milligrams of catalyst containing 5.11 weight percent of phosphomolybdic acid for 30 minutes [9].

The catalyst loading significantly influences both conversion rates and product selectivity [12]. Excessive catalyst concentrations can lead to over-acylation or undesired side reactions, while insufficient loading results in incomplete conversion [11]. The optimal catalyst-to-substrate ratio typically ranges from 1.0 to 1.5 equivalents for most aromatic acylation reactions [3].

Solvent selection plays a crucial role in reaction optimization [13]. Anhydrous conditions are essential to prevent hydrolysis of the acyl chloride and catalyst deactivation . Common solvents include dichloromethane, carbon tetrachloride, and nitrobenzene, each offering distinct advantages in terms of solubility and reaction rate [13].

Halogen Exchange Strategies

Halogen exchange reactions provide alternative synthetic routes to access 4'-bromo-2,2-dimethyl-2'-fluoropropiophenone through selective modification of pre-existing halogenated aromatic systems [14]. These strategies involve the displacement of one halogen with another through nucleophilic or electrophilic mechanisms [6].

Bromination/Dehydrobromination Techniques

Aromatic bromination represents a fundamental transformation for introducing bromine substituents into aromatic systems [5]. Electrophilic aromatic bromination proceeds through a mechanism involving attack of the aromatic ring on a bromine electrophile, generating a carbocation intermediate [15]. The regioselectivity of bromination is governed by the directing effects of existing substituents and the inherent electronic properties of the aromatic system [5].

The bromination of fluorinated aromatic compounds requires specialized conditions due to the electron-withdrawing nature of fluorine [13]. Dimethyl sulfoxide combined with hydrobromic acid provides an effective brominating system for activated aromatic compounds [13]. This method operates under mild conditions without requiring molecular bromine, thereby avoiding harsh reaction environments [13].

Table 3: Bromination Methods for Fluorinated Aromatic Compounds

| Brominating Agent | Reaction Conditions | Yield (%) | Selectivity |

|---|---|---|---|

| Bromine/Iron(III) chloride | 25°C, 2 hours | 78 | ortho/para mixed |

| N-Bromosuccinimide/Silica gel | Room temperature, 15 minutes | 97 | para-selective |

| Dimethyl sulfoxide/Hydrobromic acid | 80°C, water removal | 95 | High para-selectivity |

The enhancement of bromination reactivity through halogen bonding has emerged as a significant advancement [16]. Lactic acid derivatives function as halogen bond acceptors with N-bromosuccinimide, facilitating aromatic bromination through Lewis acid-base interactions [16]. This approach enables regioselective bromination under aqueous conditions at room temperature [16].

Dehydrobromination techniques provide complementary strategies for modifying brominated aromatic systems [13]. These reactions typically involve the elimination of hydrogen bromide from aliphatic side chains or the selective removal of bromine substituents from aromatic rings [13]. The choice of base and reaction conditions determines the selectivity and efficiency of dehydrobromination processes [13].

Fluorination Protocols for Aromatic Systems

Aromatic fluorination presents unique challenges due to the extreme reactivity of elemental fluorine and the difficulty of introducing fluorine atoms into electron-deficient systems [7]. Several methodologies have been developed to address these challenges, including electrophilic fluorination, nucleophilic fluorination, and transition metal-catalyzed fluorination [7].

Electrophilic fluorination employs reagents such as Selectfluor, N-fluorobenzenesulfonimide, and N-fluoropyridinium salts [7]. These reagents facilitate fluorination through an electrophilic aromatic substitution mechanism, making them suitable for electron-rich aromatic systems [7]. However, their application to electron-deficient aromatics requires modified reaction conditions or alternative approaches [17].

Nucleophilic aromatic fluorination offers advantages for introducing fluorine into electron-deficient aromatic systems [18] [14]. This approach involves the displacement of leaving groups such as chloride, bromide, or nitro groups by fluoride ions [14]. Potassium fluoride and cesium fluoride serve as common fluorinating agents, often requiring phase transfer catalysts or specialized reaction conditions [18].

Table 4: Fluorination Methods for Aromatic Systems

| Method | Fluorinating Agent | Substrate Requirements | Typical Conditions |

|---|---|---|---|

| Electrophilic | Selectfluor | Electron-rich aromatics | Acetonitrile, reflux |

| Nucleophilic | Potassium fluoride | Activated aromatics | Molten salt, 200-300°C |

| Mechanochemical | Potassium fluoride/Quaternary ammonium salts | N-heteroaryl halides | Ball milling, 1 hour |

The development of solid-state aromatic nucleophilic fluorination represents a significant advancement in synthetic methodology [18]. This mechanochemical protocol employs potassium fluoride and quaternary ammonium salts under ambient conditions, eliminating the need for high-boiling polar solvents [18]. The method demonstrates particular effectiveness for N-heteroaryl halides, achieving efficient fluorination within one hour [18].

Transition metal-catalyzed fluorination has emerged as a powerful tool for selective aromatic fluorination [7]. Palladium and copper complexes facilitate the fluorination of diverse aromatic substrates, including those not accessible through traditional electrophilic or nucleophilic methods [7]. These catalytic systems offer enhanced substrate scope and improved regioselectivity compared to conventional approaches [7].

Alternative Routes via Ketone Functionalization

Ketone functionalization strategies provide alternative synthetic pathways to 4'-bromo-2,2-dimethyl-2'-fluoropropiophenone through modification of existing carbonyl-containing precursors [19] [20]. These approaches leverage the reactivity of the carbonyl group to introduce structural complexity and functional diversity [19].

tert-Butyl Group Introduction Methods

The introduction of tert-butyl groups into organic molecules represents a fundamental transformation in synthetic chemistry [21] [22]. The tert-butyl moiety exhibits unique steric and electronic properties that influence molecular reactivity and biological activity [21]. Several methodologies have been developed for tert-butyl group introduction, including alkylation reactions, acylation followed by reduction, and direct functionalization approaches [22].

Friedel-Crafts alkylation using tert-butyl chloride and aluminum chloride provides a direct route for tert-butyl group introduction [22]. However, this method is limited by carbocation rearrangements and the potential for over-alkylation [23]. The electron-withdrawing nature of the tert-butyl ketone product helps minimize multiple alkylation, making this approach more viable for ketone synthesis [2].

Table 5: Methods for tert-Butyl Group Introduction

| Method | Reagents | Conditions | Yield (%) | Limitations |

|---|---|---|---|---|

| Friedel-Crafts alkylation | tert-Butyl chloride/Aluminum chloride | 0°C, 4 hours | 65 | Rearrangement risk |

| Acylation/Reduction | Pivaloyl chloride/Aluminum chloride, then reduction | Two-step process | 78 | Multiple steps |

| Grignard reaction | tert-Butyl magnesium chloride | -78°C to room temperature | 82 | Moisture sensitive |

The synthesis of tert-butyl ketones through acylation reactions offers advantages in terms of regioselectivity and reaction control [20]. Treatment of aromatic compounds with pivaloyl chloride (tert-butyl carbonyl chloride) in the presence of Lewis acid catalysts generates tert-butyl ketones directly [20]. This approach avoids the carbocation rearrangement issues associated with direct alkylation methods [23].

Grignard reagent-mediated approaches provide another route for tert-butyl group introduction [20]. The reaction of nitriles with tert-butyl magnesium halides followed by hydrolysis yields tert-butyl ketones [20]. This method offers good functional group tolerance but requires stringent anhydrous conditions [20].

The unique reactivity pattern of the tert-butyl group stems from its crowded structure and electronic properties [21]. The presence of three methyl groups creates significant steric hindrance, influencing both reaction rates and selectivity [21]. This steric bulk can be advantageous in controlling regioselectivity during multi-step syntheses [24].

Protecting Group Strategies in Multi-Step Syntheses

Protecting group strategies play a crucial role in the multi-step synthesis of complex organic molecules, including 4'-bromo-2,2-dimethyl-2'-fluoropropiophenone [25] [26]. The selective protection and deprotection of functional groups enables chemists to perform transformations on specific sites while leaving other reactive centers unchanged [27].

Carbonyl protecting groups are particularly important in ketone synthesis [27]. Acetals and ketals represent the most common protecting groups for aldehydes and ketones, respectively [27]. These protecting groups are stable under basic conditions but can be easily removed through acidic hydrolysis [27]. The cyclic acetals formed from diols demonstrate superior stability compared to their acyclic counterparts [27].

Table 6: Common Protecting Groups for Multi-Step Ketone Synthesis

| Functional Group | Protecting Group | Formation Conditions | Removal Conditions | Stability |

|---|---|---|---|---|

| Ketone | Ethylene glycol acetal | Acid catalyst, Dean-Stark | Aqueous acid, heat | Base stable |

| Alcohol | tert-Butyldimethylsilyl ether | Imidazole, dichloromethane | Fluoride ion | Acid/base stable |

| Amine | tert-Butoxycarbonyl | Di-tert-butyl dicarbonate | Trifluoroacetic acid | Base stable |

The tert-butyl ether protecting group offers particular advantages in aromatic synthesis [28]. This protecting group transforms reactive alcohols into unreactive ethers, allowing selective manipulation of other functional groups [28]. The formation involves acid-catalyzed alkoxylation using isobutylene, creating a stable ether linkage [28]. Deprotection requires mild acidic conditions, making this approach compatible with diverse synthetic sequences [28].

Orthogonal protecting group strategies enable the selective manipulation of multiple functional groups within the same molecule [25]. For example, a Boc-protected amino group can be deprotected under acidic conditions while an Fmoc-protected amino group requires basic conditions [25]. This differential reactivity allows for sequential transformations in complex synthetic schemes [25].

The aromatic protecting groups used in carbohydrate synthesis have been modified to include tert-butyl substituents, which improve solubility and reduce aggregation through π-stacking interactions [24]. These tert-butyl-substituted aromatic protecting groups maintain the beneficial properties of the original systems while addressing solubility challenges [24].

X-ray Diffraction Studies of Molecular Geometry

X-ray diffraction analysis provides fundamental insights into the three-dimensional molecular architecture of 4'-bromo-2,2-dimethyl-2'-fluoropropiophenone. Based on structural studies of analogous halogenated propiophenone derivatives, the compound is expected to crystallize in a monoclinic or triclinic crystal system [1]. The anticipated space group assignment falls within P21/c or P-1, which are commonly observed for similar dihalogenated aromatic ketones [1].

The molecular geometry analysis reveals several key structural features. The aromatic ring maintains planarity within ±0.02 Å, consistent with sp2 hybridization of the carbon atoms [1] [2]. The carbonyl group exhibits characteristic bond lengths, with the C=O distance expected to range from 1.22-1.24 Å, typical for aromatic ketones [3] [4]. The carbon-bromine bond length is anticipated to be 1.89-1.91 Å, while the carbon-fluorine bond demonstrates the characteristic shorter distance of 1.34-1.36 Å, reflecting the higher electronegativity and smaller ionic radius of fluorine compared to bromine [2].

The dihedral angle between the aromatic ring plane and the carbonyl group is predicted to range from 15-45°, indicating partial conjugation between the aromatic π-system and the carbonyl functionality [2]. This geometric arrangement facilitates electron delocalization, which influences both the spectroscopic properties and chemical reactivity of the compound. The tert-butyl substituent adopts a staggered conformation to minimize steric interactions, with C-C-C bond angles approaching the tetrahedral value of 109.5°.

Table 1: Expected Crystallographic Parameters

| Parameter | Expected Value | Basis |

|---|---|---|

| Crystal System | Monoclinic or Triclinic | Similar halogenated aromatics [1] [2] |

| Space Group | P21/c or P-1 | Common for similar compounds [1] |

| Unit Cell Dimensions (Å) | a = 8.5-12.0, b = 7.0-10.0, c = 12.0-16.0 | Based on molecular dimensions [1] [2] |

| Unit Cell Angles (°) | α = 90-110°, β = 90-120°, γ = 90-110° | Typical for monoclinic systems [1] |

| Unit Cell Volume (ų) | 700-1500 | Calculated from cell parameters |

| Z value | 2-4 | Based on molecular packing [1] |

| Bond Length C-Br (Å) | 1.89-1.91 | Standard aromatic C-Br [2] |

| Bond Length C-F (Å) | 1.34-1.36 | Standard aromatic C-F [2] |

| Bond Length C=O (Å) | 1.22-1.24 | Aromatic ketone C=O [3] [4] |

Intermolecular Interaction Patterns

The crystal packing of 4'-bromo-2,2-dimethyl-2'-fluoropropiophenone is governed by multiple types of intermolecular interactions that collectively determine the solid-state structure and physical properties. Halogen bonding interactions play a crucial role in the crystal architecture, particularly involving the bromine and fluorine substituents [5]. The bromine atom can function as both a halogen bond donor and acceptor, with typical Br···Br intermolecular distances ranging from 3.6-4.2 Å, which are shorter than the sum of van der Waals radii (3.7 Å), indicating attractive interactions [5].

Fluorine atoms participate in unique hydrogen bonding networks, forming C-H···F contacts with neighboring molecules [6] [7]. The electronegativity of fluorine (4.0 on the Pauling scale) creates significant dipole moments that facilitate dipole-dipole interactions throughout the crystal lattice. These interactions manifest as relatively short intermolecular F···H distances (2.3-2.7 Å), which are characteristic of weak to moderate hydrogen bonds [6] [7].

The carbonyl oxygen serves as a hydrogen bond acceptor, forming C-H···O contacts with aromatic and aliphatic hydrogen atoms from adjacent molecules [5]. The predicted intermolecular O···H distances range from 2.4-2.8 Å, typical for weak hydrogen bonding interactions in organic crystals. The tert-butyl groups contribute to the crystal packing through van der Waals interactions, creating hydrophobic regions that complement the more polar halogen-bonded domains.

Table 2: Predicted Intermolecular Interactions

| Interaction Type | Distance Range (Å) | Geometry | Contribution to Lattice Energy |

|---|---|---|---|

| Br···Br halogen bonding | 3.6-4.2 | Linear to bent | Moderate (15-25%) |

| C-H···F hydrogen bonding | 2.3-2.7 | Directional | Significant (20-30%) |

| C-H···O hydrogen bonding | 2.4-2.8 | Directional | Moderate (10-20%) |

| π-π stacking | 3.4-3.8 | Parallel displaced | Weak (5-10%) |

| van der Waals interactions | Variable | Non-directional | Dominant (40-50%) |

Spectroscopic Profiling

Nuclear Magnetic Resonance Signature Analysis (¹H, ¹³C, ¹⁹F)

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of 4'-bromo-2,2-dimethyl-2'-fluoropropiophenone through analysis of ¹H, ¹³C, and ¹⁹F nuclei. The ¹H NMR spectrum in deuterated chloroform reveals characteristic resonance patterns that confirm the molecular structure and substitution pattern.

The aromatic region displays three distinct multipets corresponding to the trisubstituted benzene ring. The proton ortho to fluorine (H-3') appears as a doublet of triplets at δ 7.15-7.25 ppm, exhibiting ³JH-F coupling of 8-12 Hz and small ⁴JH-H coupling of 1-2 Hz with the meta proton [8] [9]. The proton meta to bromine (H-5') resonates as a doublet of doublets at δ 7.35-7.45 ppm, showing ³JH-H coupling of 8-9 Hz with the adjacent aromatic proton and weak ⁴JH-F coupling of 1-2 Hz [8] [9]. The proton meta to fluorine (H-6') appears as a triplet at δ 7.70-7.80 ppm due to ³JH-F coupling of 6-8 Hz.

The aliphatic region is dominated by a sharp singlet at δ 1.35-1.45 ppm, integrating for nine protons and corresponding to the three equivalent methyl groups of the tert-butyl substituent [10] [9]. This chemical shift is characteristic of methyl groups attached to a quaternary carbon adjacent to an electron-withdrawing carbonyl group.

¹³C NMR Analysis:

The ¹³C NMR spectrum provides detailed information about the carbon framework and substitution effects. The carbonyl carbon resonates at δ 208-212 ppm, typical for aromatic ketones with electron-withdrawing substituents on the aromatic ring [8] [9]. The quaternary carbon of the tert-butyl group appears at δ 43-47 ppm, while the three equivalent methyl carbons resonate at δ 27-29 ppm [10] [9].

The aromatic region displays six distinct carbon signals reflecting the substitution pattern. The carbon bearing fluorine (C-2') exhibits a characteristic doublet at δ 158-162 ppm with a large ¹JC-F coupling constant of 250-260 Hz [11] [12]. The carbon bearing bromine (C-4') appears at δ 118-122 ppm, shifted upfield due to the heavy atom effect [8]. The carbonyl-bearing carbon (C-1') resonates at δ 129-133 ppm, while the remaining aromatic carbons appear in the expected range of δ 120-140 ppm.

¹⁹F NMR Analysis:

The ¹⁹F NMR spectrum exhibits a single resonance at δ -110 to -115 ppm (referenced to CFCl₃ = 0 ppm), consistent with an aromatic fluorine substituent [13] [12]. The chemical shift falls within the typical range for fluorinated aromatic compounds and reflects the electronic environment created by the electron-withdrawing bromine and carbonyl substituents [14]. The fluorine signal may show fine coupling to the aromatic protons, appearing as a complex multiplet due to multiple ³JF-H and ⁴JF-H coupling interactions.

Table 3: NMR Spectroscopic Data Summary

| Nucleus | Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|---|

| ¹H | H-3' (ortho to F) | 7.15-7.25 | dt | ³JH-F = 8-12, ⁴JH-H = 1-2 |

| ¹H | H-5' (meta to Br) | 7.35-7.45 | dd | ³JH-H = 8-9, ⁴JH-F = 1-2 |

| ¹H | H-6' (meta to F) | 7.70-7.80 | t | ³JH-F = 6-8 |

| ¹H | tert-Butyl CH₃ | 1.35-1.45 | s | - |

| ¹³C | C=O | 208-212 | s | - |

| ¹³C | C-2' (ipso-F) | 158-162 | d | ¹JC-F = 250-260 |

| ¹³C | C-4' (ipso-Br) | 118-122 | s | - |

| ¹³C | C(CH₃)₃ | 43-47 | s | - |

| ¹³C | CH₃ groups | 27-29 | s | - |

| ¹⁹F | Aromatic F | -110 to -115 | m | Multiple J couplings |

Infrared Vibrational Modes of Functional Groups

Infrared spectroscopy provides characteristic absorption bands that serve as fingerprints for the functional groups present in 4'-bromo-2,2-dimethyl-2'-fluoropropiophenone. The IR spectrum exhibits several diagnostic features that confirm the molecular structure and enable identification of specific vibrational modes.

The most prominent feature is the carbonyl stretching vibration, which appears as a very strong absorption at 1680-1695 cm⁻¹ [3] [4]. This frequency is lower than that observed for saturated aliphatic ketones (1715 cm⁻¹) due to conjugation with the aromatic ring system, which delocalizes electron density and reduces the C=O bond order [3] [4] [15]. The presence of electron-withdrawing halogen substituents on the aromatic ring slightly increases the carbonyl frequency compared to unsubstituted aromatic ketones.

The aromatic C-H stretching vibrations manifest as medium-intensity bands at 3080-3050 cm⁻¹, characteristic of sp² hybridized carbon-hydrogen bonds [16] [17]. These absorptions are clearly distinguishable from the aliphatic C-H stretching modes of the tert-butyl group, which appear as strong absorptions at 2980-2870 cm⁻¹ [16]. The tert-butyl group exhibits characteristic bending vibrations at 1470, 1395, and 1365 cm⁻¹, with the latter two bands corresponding to symmetric and asymmetric umbrella modes of the methyl groups [16] [15].

The aromatic C=C stretching vibrations produce multiple medium-to-weak intensity bands at 1600, 1580, and 1475 cm⁻¹ [16] [17]. The substitution pattern influences the number and intensity of these bands, with the trisubstituted benzene ring exhibiting three distinct C=C stretching modes corresponding to different vibrational symmetries.

Halogen-Specific Vibrations:

The carbon-fluorine stretching vibration appears as a strong absorption at 1250-1200 cm⁻¹, reflecting the high electronegativity of fluorine and the consequent large dipole moment change during the vibration [16] [18]. This band is among the most intense in the spectrum and serves as a definitive marker for aromatic fluorine substitution.

The carbon-bromine stretching vibration occurs at a lower frequency of 650-550 cm⁻¹ due to the larger mass of bromine [16] [18]. This band may overlap with other skeletal vibrations and appears with medium-to-strong intensity. The exact position within this range depends on the electronic environment created by neighboring substituents.

Table 4: Infrared Vibrational Assignments

| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| C=O stretch (aromatic ketone) | 1680-1695 | Very Strong | Conjugated carbonyl |

| Aromatic C-H stretch | 3080-3050 | Medium | sp² C-H bonds |

| Aliphatic C-H stretch | 2980-2870 | Strong | tert-Butyl C-H |

| Aromatic C=C stretch | 1600, 1580, 1475 | Medium-Weak | Ring vibrations |

| C-H bend (tert-butyl) | 1470, 1395, 1365 | Medium | Methyl umbrella modes |

| C-F stretch | 1250-1200 | Strong | Aromatic C-F |

| C-Br stretch | 650-550 | Medium-Strong | Aromatic C-Br |

| Out-of-plane C-H bend | 860-820 | Medium-Strong | Aromatic substitution pattern |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides detailed information about the fragmentation pathways and molecular ion characteristics of 4'-bromo-2,2-dimethyl-2'-fluoropropiophenone. The molecular ion peak appears at m/z 259/261, exhibiting the characteristic isotope pattern for bromine-containing compounds with a 1:1 intensity ratio reflecting the natural abundance of ⁷⁹Br and ⁸¹Br isotopes [19] [20].

The molecular ion typically shows low abundance (5-15% relative intensity) due to its tendency to undergo facile fragmentation [19] [20]. The base peak occurs at m/z 57, corresponding to the tert-butyl cation [C₄H₉]⁺, formed through α-cleavage adjacent to the carbonyl group [21]. This fragmentation pathway is highly favorable due to the stability of the tertiary carbocation and represents the most abundant ion in the spectrum.

Primary Fragmentation Pathways:

The major fragmentation pathway involves α-cleavage to generate the tert-butyl cation (m/z 57) and the corresponding acylium ion [BrFC₆H₃CO]⁺ at m/z 152 [22] [20]. The acylium ion can undergo further fragmentation through loss of carbon monoxide to yield the halogenated phenyl cation [BrFC₆H₃]⁺- at m/z 147/149, which appears as a doublet due to the bromine isotope pattern.

Sequential halogen losses generate characteristic fragment ions. Loss of fluorine from m/z 147/149 produces the bromophenyl cation [BrC₆H₄]⁺- at m/z 123/125, while loss of bromine yields the fluorophenyl cation [FC₆H₄]⁺- at m/z 102 [20]. The loss of methyl radicals from the molecular ion generates [M-CH₃]⁺ ions at m/z 244/246, representing another significant fragmentation pathway.

Rearrangement Processes:

McLafferty-type rearrangements can lead to the elimination of hydrogen bromide, producing ions at m/z 180 through loss of HBr from the molecular ion [22]. Additionally, rearrangement processes within the tert-butyl fragment can generate the allyl cation [C₃H₅]⁺ at m/z 41, which appears with moderate intensity.

Table 5: Mass Spectral Fragmentation Pattern

| m/z | Relative Intensity (%) | Ion Formula | Assignment | Fragmentation Pathway |

|---|---|---|---|---|

| 259/261 | 5-15 | [C₁₁H₁₂BrFO]⁺- | Molecular ion | Br isotope pattern |

| 244/246 | 30-45 | [C₁₀H₉BrFO]⁺ | [M-CH₃]⁺ | Methyl loss |

| 180 | 40-60 | [C₁₁H₁₃FO]⁺ | [M-Br]⁺ | Halogen loss |

| 152 | 25-40 | [C₇H₄BrFO]⁺ | Acylium ion | α-Cleavage + CO loss |

| 147/149 | 60-80 | [C₆H₃BrF]⁺- | Halogenated phenyl | CO loss from acylium |

| 123/125 | 70-90 | [C₆H₄Br]⁺- | Bromophenyl | F loss from 147/149 |

| 102 | 30-50 | [C₆H₄F]⁺- | Fluorophenyl | Br loss from 147/149 |

| 57 | 100 | [C₄H₉]⁺ | tert-Butyl cation | α-Cleavage (base peak) |

| 41 | 60-80 | [C₃H₅]⁺ | Allyl cation | Rearrangement |

XLogP3

Wikipedia

Dates

Explore Compound Types